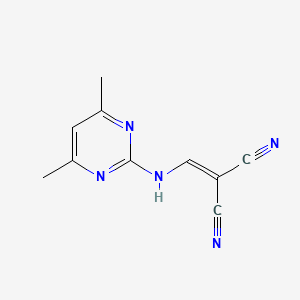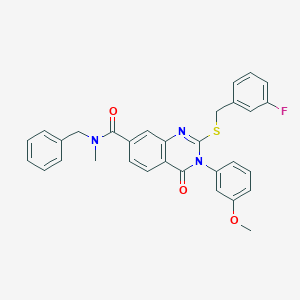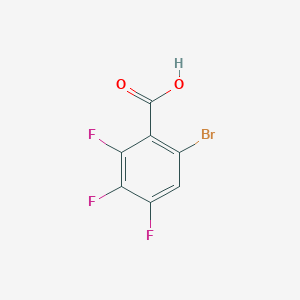![molecular formula C23H23ClN2O5S B2880895 6-Chloro-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-methoxyphenyl)sulfonyl]quinoline CAS No. 867040-36-6](/img/structure/B2880895.png)
6-Chloro-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-methoxyphenyl)sulfonyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups and structural features. It has a quinoline core, which is a type of heterocyclic aromatic organic compound. It also contains a sulfonyl group attached to a methoxyphenyl group, and a 1,4-dioxa-8-azaspiro[4.5]decane group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a spirocyclic system. The 1,4-dioxa-8-azaspiro[4.5]decane group, for example, is a type of spirocyclic compound, which is a polycyclic compound in which two rings share a single atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonyl group might increase its polarity and potentially its solubility in polar solvents .Scientific Research Applications
Transformation to Quinolines and Azaspirotrienones
Phenethyl ketone oximes, when treated with specific reagents, are converted to quinolines, demonstrating the versatility of related compounds in synthetic chemistry. This process also enables the synthesis of azaspirotrienones from certain oximes, showing potential applications in the development of novel chemical entities (Kusama et al., 1997).
Metabolite Synthesis
Efficient syntheses of metabolites of ethyl quinoline-3-carboxylate derivatives have been achieved, indicating the importance of these compounds in pharmacokinetic studies and drug development processes (Mizuno et al., 2006).
Antibacterial Activity of Quinoxaline Sulfonamides
A study on the green synthesis of quinoxaline sulfonamides revealed their potential antibacterial activities against Staphylococcus spp. and Escherichia coli. This highlights the role of quinoline derivatives in the search for new antimicrobial agents (Alavi et al., 2017).
Practical Large-Scale Synthesis for Pharmaceutical Applications
A practical and efficient large-scale synthesis method for octahydrobenzo[g]quinoline derivatives has been developed, showcasing the potential of these compounds in the pharmaceutical industry (Bänziger et al., 2000).
Metal Cation Binding Properties
The synthesis of oxaazamacrocycles incorporating the quinoline moiety and their binding properties with metal cations have been explored. Such compounds can be used as selective fluorescent and colorimetric chemosensors for metal ions, useful in environmental and analytical chemistry (Abel et al., 2016).
Synthesis and Antimicrobial Evaluation
Quinoline derivatives synthesized with sulfonamide moiety have shown promising results as antimicrobial agents. This demonstrates the ongoing research into quinoline derivatives for potential therapeutic applications (Anonymous, 2019).
properties
IUPAC Name |
8-[6-chloro-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O5S/c1-29-17-3-5-18(6-4-17)32(27,28)21-15-25-20-7-2-16(24)14-19(20)22(21)26-10-8-23(9-11-26)30-12-13-31-23/h2-7,14-15H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUHBWVYLAUTMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC5(CC4)OCCO5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2880814.png)

![2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2880816.png)
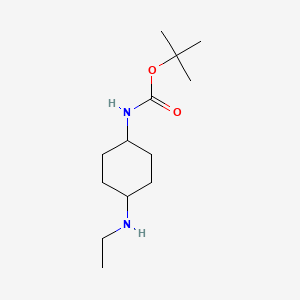

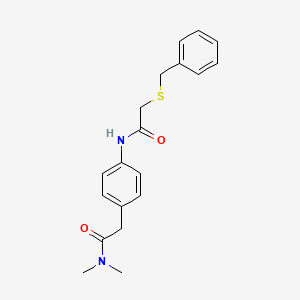

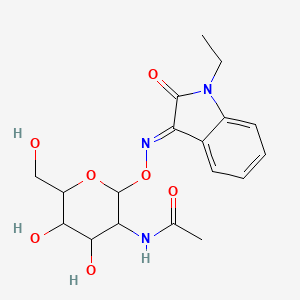
![2-Chloro-1-[4-(4-chloro-1-methylpyrrole-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2880826.png)
